molecular formula C16H20N2O B12609031 2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene CAS No. 918447-79-7

2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene

Cat. No.: B12609031
CAS No.: 918447-79-7
M. Wt: 256.34 g/mol
InChI Key: ZZEOWNVBKQMBCO-UHFFFAOYSA-N
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Description

2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[45]deca-1,3-diene is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. One common method includes the reaction of a phenylhydrazine derivative with an appropriate ketone under acidic conditions to form the spiro compound. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the formation of the spiro ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the spiro center, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the spiro center or the phenyl ring.

Scientific Research Applications

2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[45]deca-1,3-diene apart is its specific spiro configuration and the presence of both an oxo group and a phenyl ring

Properties

CAS No.

918447-79-7

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-ethyl-4-oxido-2-phenyl-1-aza-4-azoniaspiro[4.5]deca-1,3-diene

InChI

InChI=1S/C16H20N2O/c1-2-14-15(13-9-5-3-6-10-13)17-16(18(14)19)11-7-4-8-12-16/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3

InChI Key

ZZEOWNVBKQMBCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=[N+](C2(CCCCC2)N=C1C3=CC=CC=C3)[O-]

Origin of Product

United States

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